molecular formula C12H7ClN2S B1347994 4-Chloro-2-phenylthieno[3,2-d]pyrimidine CAS No. 214417-22-8

4-Chloro-2-phenylthieno[3,2-d]pyrimidine

Cat. No.: B1347994
CAS No.: 214417-22-8
M. Wt: 246.72 g/mol
InChI Key: CXDKDIMCVLMEDW-UHFFFAOYSA-N
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Description

4-Chloro-2-phenylthieno[3,2-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with a chlorine atom at the 4-position and a phenyl group at the 2-position. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

4-Chloro-2-phenylthieno[3,2-d]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

4-Chloro-2-phenylthieno[3,2-d]pyrimidine is a synthetic compound that has been found to interact with Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and transcription processes . They are considered promising targets for the treatment of various diseases, including cancer .

Mode of Action

The compound’s interaction with its targets involves electrophilic substitution reactions , including nucleophilic aromatic substitution and Suzuki coupling reactions . These reactions allow the compound to bind to its target proteins and modulate their activity.

Biochemical Pathways

Given its interaction with cdks, it is likely to influence pathways related tocell cycle regulation and transcription . The downstream effects of these pathways can have significant impacts on cellular proliferation and differentiation.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of CDKs. By inhibiting these kinases, the compound could potentially halt cell cycle progression and reduce cellular proliferation . This could be particularly beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound demonstrates stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Biochemical Analysis

Biochemical Properties

4-Chloro-2-phenylthieno[3,2-d]pyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This inhibition can affect various signaling pathways within cells, leading to changes in cellular functions . Additionally, this compound has been found to interact with nucleic acids, potentially influencing gene expression and DNA replication processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, which are crucial for communication between cells and their environment. It has been observed to affect gene expression, leading to alterations in the production of proteins that are essential for cell growth and differentiation . Furthermore, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of protein kinases, which play a critical role in regulating various cellular processes, including cell division, growth, and apoptosis . By binding to the active sites of these enzymes, this compound prevents their activity, leading to downstream effects on cell signaling pathways and gene expression . Additionally, this compound can interact with DNA and RNA, potentially affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a crucial factor in its effectiveness, as it can degrade under certain conditions, leading to a reduction in its biological activity . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell growth and metabolism . These temporal effects highlight the importance of considering the stability and degradation of the compound in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can exhibit toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways within cells. It interacts with various enzymes and cofactors that are essential for its metabolism and clearance from the body . This compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites within cells . Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues . The localization and accumulation of this compound can influence its biological activity and therapeutic potential . Understanding the transport and distribution mechanisms is essential for optimizing the delivery and efficacy of this compound in clinical settings .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-phenylthieno[3,2-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent. The reaction conditions often involve heating the reactants to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthetic approaches. These methods often require the use of specific catalysts and reagents to achieve high yields and purity. For example, the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an efficient method for producing related compounds .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-phenylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-phenylthieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom at the 4-position and the phenyl group at the 2-position influences its reactivity and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-chloro-2-phenylthieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2S/c13-11-10-9(6-7-16-10)14-12(15-11)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDKDIMCVLMEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363325
Record name 4-chloro-2-phenylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214417-22-8
Record name 4-chloro-2-phenylthieno[3,2-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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